molecular formula C16H11N3O4S B11599720 3'-(3-nitrophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

3'-(3-nitrophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No.: B11599720
M. Wt: 341.3 g/mol
InChI Key: XJGLBYNJZDPRGL-UHFFFAOYSA-N
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Description

3’-(3-nitrophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a unique spirocyclic structure This compound is characterized by the presence of an indole moiety fused with a thiazolidine ring, and a nitrophenyl group attached at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-nitrophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones to form indoles . This is followed by the formation of the spirocyclic structure through cyclization reactions involving thiazolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-(3-nitrophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3’-(3-nitrophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-(3-nitrophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. The compound’s indole moiety can interact with various enzymes and receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The spirocyclic structure may also contribute to the compound’s ability to bind to specific biological targets, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitrophenyl)-1H-indole: Similar structure but lacks the spirocyclic thiazolidine ring.

    3-(3-nitrophenyl)-2H-indole: Similar structure but with different positioning of the nitrophenyl group.

    4-(3-nitrophenyl)-1H-indole: Similar structure but with different positioning of the nitrophenyl group.

Uniqueness

3’-(3-nitrophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the indole and thiazolidine rings, along with the nitrophenyl group, makes this compound a versatile and valuable molecule for various applications.

Properties

Molecular Formula

C16H11N3O4S

Molecular Weight

341.3 g/mol

IUPAC Name

3-(3-nitrophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

InChI

InChI=1S/C16H11N3O4S/c20-14-9-24-16(12-6-1-2-7-13(12)17-15(16)21)18(14)10-4-3-5-11(8-10)19(22)23/h1-8H,9H2,(H,17,21)

InChI Key

XJGLBYNJZDPRGL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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